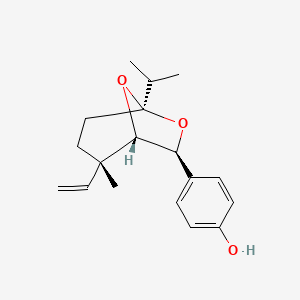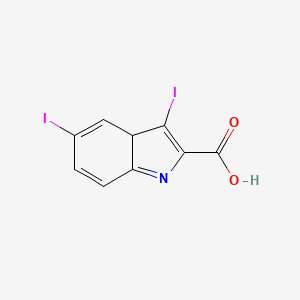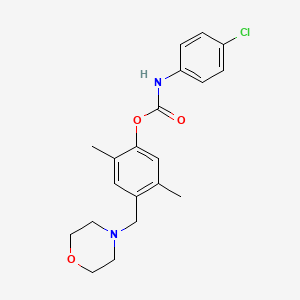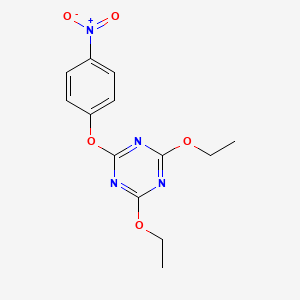
Psoracorylifol C
Übersicht
Beschreibung
Psoracorylifol C is a natural product that has significant activity against Helicobacter pylori . It can be isolated from the seeds of Psoralea corylifolia .
Synthesis Analysis
The first enantioselective total syntheses of six natural and two proposed meroterpenoids isolated from Psoralea corylifolia have been achieved in 7–9 steps from 2-methylcyclohexanone . The current synthetic approaches feature a high level of synthetic flexibility, stereodivergent fashion, and a short synthetic route .Molecular Structure Analysis
Psoracorylifol C has a molecular formula of C18H24O3 . Its average mass is 288.381 Da and its monoisotopic mass is 288.172546 Da . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Psoracorylifol C molecule . Psoracorylifol C contains a total of 47 bonds; 23 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 aromatic hydroxyl, and 2 ethers (aliphatic) .Chemical Reactions Analysis
Bakuchiol, the main meroterpenoid with bioactive diversity from Psoraleae Fructus, undergoes structural changes including oxidation, dehydration reduction, condensation, and alkylation, which occur in the side chain and benzene ring, increasing the structural and bioactive diversities of meroterpenoid constituents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Psoracorylifol C, focusing on six unique fields:
Anti-inflammatory Properties
Psoracorylifol C, a meroterpenoid isolated from Psoralea corylifolia, has shown significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, which are crucial in the inflammatory response . This makes it a potential candidate for developing treatments for inflammatory diseases like arthritis and inflammatory bowel disease.
Antibacterial Activity
Studies have demonstrated that Psoracorylifol C possesses strong antibacterial properties. It has been effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests its potential use in developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Antiviral Effects
Psoracorylifol C has also been investigated for its antiviral properties. It has shown inhibitory effects against various viruses, including influenza and herpes simplex virus . This highlights its potential application in antiviral therapies, which are crucial for managing viral infections and outbreaks.
Antioxidant Capabilities
The antioxidant properties of Psoracorylifol C have been well-documented. It can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases, including cancer and neurodegenerative disorders . This makes it a promising compound for developing antioxidant therapies and supplements.
Antitumor Activity
Research has shown that Psoracorylifol C exhibits antitumor properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . This suggests its potential use in cancer treatment, either as a standalone therapy or in combination with other anticancer agents.
Neuroprotective Effects
Psoracorylifol C has been found to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It helps in protecting neurons from damage and reducing neuroinflammation, thereby potentially slowing the progression of these diseases.
Immunomodulatory Effects
Lastly, Psoracorylifol C has shown immunomodulatory effects, meaning it can modulate the immune system’s response . This is particularly useful in conditions where the immune system is either overactive, such as in autoimmune diseases, or underactive, such as in immunodeficiency disorders.
These diverse applications highlight the potential of Psoracorylifol C in various therapeutic areas, making it a compound of significant interest in scientific research.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics
Wirkmechanismus
Target of Action
Psoracorylifol C is a bioactive compound isolated from the seeds of Psoralea corylifolia L. Related compounds such as psoralidin have shown to interact with various cellular targets, contributing to their complex therapeutic potential .
Mode of Action
It’s known that psoralidin, a related compound, interacts with ultraviolet light in the epidermis, forming photosensitive fragments of dna . This interaction results in slowing down the proliferation of keratinocytes, suppression of the immune skin reaction, and effects on melanocytes, fibroblasts, and endothelial cells .
Biochemical Pathways
Related compounds have been shown to inhibit the release of beta-hexosaminidase, a marker of antigen-ige-induced degranulation in rbl-2h3 cells . This suggests that Psoracorylifol C may have similar effects on biochemical pathways related to inflammation and immune response.
Pharmacokinetics
Research on the dynamic changes of adme properties ofPsoralea corylifolia L. and its chemical components can serve as a guide for medication development and clinical application .
Result of Action
Related compounds have shown a variety of pharmacological activities, such as anticancer, antiosteoporotic, anti-inflammatory, anti-vitiligo, antibacterial, antiviral, and antidepressant-like effects .
Action Environment
It’s known that the action of related compounds like psoralidin can be influenced by ultraviolet light, which forms photosensitive fragments of dna .
Zukünftige Richtungen
Further studies are needed to explore the therapeutic potential of Psoracorylifol C. The study of structure–activity relationship suggested that uncyclized compounds with oxygen substitution at C-12/12′ showed strong inhibitory activities, and carbonyl units contributed to enhanced activities . This could guide future research in developing more potent derivatives of Psoracorylifol C.
Eigenschaften
IUPAC Name |
4-[(1S,2S,5R,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17+,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKUJAZQKFJAN-MLHJIOFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C(O1)C(O2)C3=CC=C(C=C3)O)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC[C@@]([C@H](O1)[C@@H](O2)C3=CC=C(C=C3)O)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Psoracorylifol C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)
![4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038562.png)

![4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine](/img/structure/B3038565.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)

![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)
![3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B3038575.png)
![Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate](/img/structure/B3038577.png)
![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3038578.png)
![Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate](/img/structure/B3038579.png)
![4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline](/img/structure/B3038580.png)
![5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine](/img/structure/B3038581.png)